molecular formula C21H22FN7O B2766539 N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021222-76-3

N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2766539
CAS No.: 1021222-76-3
M. Wt: 407.453
InChI Key: AMUGNGIRHLGBDH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22FN7O and its molecular weight is 407.453. The purity is usually 95%.
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Scientific Research Applications

1. Kinase Inhibition and Anticancer Applications

Compounds structurally similar to N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrate significant tumor stasis in gastric carcinoma models and have been advanced into clinical trials due to their efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

2. Radioligand Development for PET Imaging

Derivatives of this compound, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, have been developed as PET tracers. These tracers, used in imaging serotonin 5-HT(1A) receptors, show high brain uptake, slow clearance, and stability, indicating their potential for improved in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).

3. Synthesis of Novel Derivatives for Biological Activities

Research on novel derivatives containing similar structural components has been conducted, focusing on their synthesis and biological activities. These derivatives exhibit promising antimicrobial, antilipase, and antiurease activities, suggesting their potential in medical applications such as antibacterial and antifungal treatments (Başoğlu et al., 2013).

4. Antitubercular and Antibacterial Potential

Certain carboxamide derivatives of this compound show potent antitubercular and antibacterial activities. These compounds demonstrate greater potency than standard drugs like Pyrazinamide and Streptomycin against various bacterial strains, highlighting their potential as new antibacterial agents (Bodige et al., 2020).

5. Application in Dopamine D3 Receptor Imaging

Carbon-11-labeled carboxamide derivatives related to this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These derivatives could serve as valuable tools in understanding neuropsychiatric conditions (Gao et al., 2008).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-15-3-2-4-18(23-15)25-19-9-10-20(27-26-19)28-11-13-29(14-12-28)21(30)24-17-7-5-16(22)6-8-17/h2-10H,11-14H2,1H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGNGIRHLGBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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